3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O3/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(20-13)10-5-2-6-19-10/h1-7H,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZNLBNTHMJKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the furan ring: The furan ring can be incorporated through cyclization reactions involving furfural or other furan derivatives.
Amidation: The final step involves the formation of the benzamide linkage, which can be achieved by reacting the intermediate with an appropriate amine under coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and oxadiazole moieties could play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues within the 1,3,4-Oxadiazole Class
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences : Replaces the furan-2-yl group with a 4-methoxyphenylmethyl substituent and includes a sulfamoyl moiety.
- Activity : Tested alongside LMM11, LMM5 showed antifungal efficacy at 50 µg/mL, indicating that bulkier aromatic substituents may enhance potency but require higher concentrations for solubility .
4-Chloro-N-[4-[[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Amino]-4-Oxobutyl]Benzamide (CAS: 851723-24-5)
- Structural Differences : Features a chloro substituent on the benzamide and a 4-oxobutyl linker.
N-(((5-(2-Bromophenyl)-1,3,4-Oxadiazol-2-yl)Amino)Methyl)Benzamide (Compound 3)
- Structural Differences: Substitutes furan with a 2-bromophenyl group and adds an aminomethyl spacer.
- Activity : Demonstrated strong binding to glycogen synthase kinase-3β (GSK-3β) via hydrogen bonding, suggesting divergent therapeutic applications (e.g., Alzheimer’s disease) compared to LMM11’s antifungal use .
Derivatives with Heterocyclic Variations
N-(5-(Furan-2-yl)-1,3,4-Thiadiazole-2-yl)-4-Methoxybenzamide
- Structural Differences : Replaces the oxadiazole core with a thiadiazole ring.
- Activity: Reported antibacterial activity against Pseudomonas aeruginosa, highlighting how sulfur’s electronegativity alters target specificity compared to LMM11’s oxygen-based oxadiazole .
4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide
Comparative Efficacy and Structure-Activity Relationships (SAR)
Key SAR Insights:
Electron-Withdrawing Groups : The 3-fluoro substituent in LMM11 enhances target binding via electronegativity, while chloro or bromo groups (e.g., Compound 3) may improve hydrophobic interactions.
Heterocyclic Influence : Oxadiazoles generally offer better metabolic stability than thiadiazoles, but thiadiazoles may exhibit broader antibacterial activity .
Linker Modifications : Extended chains (e.g., 4-oxobutyl in 851723-24-5) can reduce potency by increasing steric bulk but improve solubility .
Biological Activity
3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorine atom , a furan ring , and an oxadiazole moiety , which are critical for its biological interactions. The presence of these functional groups can influence the compound's solubility, stability, and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors . The fluorine atom and oxadiazole ring are essential for binding to these targets, leading to modulation of their activity. This modulation can either inhibit or activate various cellular pathways, which may result in therapeutic effects such as antitumor or antimicrobial activities .
Antitumor Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 15.63 | Induces apoptosis via p53 activation |
| 5b | U-937 | 0.12–2.78 | Inhibits cell proliferation through HDAC inhibition |
In particular, the oxadiazole derivatives have been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like p53 and activating caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. For example, studies have reported that oxadiazole derivatives exhibit varying degrees of activity against bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|---|
| 8c | S. aureus | 15.67 | Ciprofloxacin |
| 12d | E. coli | 31.25 | Kanamycin |
These findings suggest that modifications in the chemical structure can enhance antimicrobial potency .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole-based compounds in clinical settings:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Resistance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
